3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine is a chemical compound with the molecular formula C15H21ClN4O It is a pyridazine derivative, characterized by the presence of a chloro group at the 3-position and a piperidin-1-ylcarbonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine typically involves the reaction of 3-chloropyridazine with piperidin-1-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidin-1-ylcarbonyl group can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazine derivatives.
Oxidation Reactions: Major products are N-oxides of the piperidin-1-ylcarbonyl group.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(pyrrolidin-1-yl)pyridazine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Contains an iodo group and a pyrazole ring, differing in both the substituent and the heterocyclic ring.
Uniqueness
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine is unique due to the presence of two piperidine rings, which can confer distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to certain biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c16-13-4-5-14(18-17-13)19-10-6-12(7-11-19)15(21)20-8-2-1-3-9-20/h4-5,12H,1-3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZDUYDQGLKND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.